

The Impact of BMS-986143 on Fc Receptor Signaling: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	BMS-986143	
Cat. No.:	B8630978	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986143 (also known as BMS-986142) is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical downstream signaling molecule in the Fc receptor (FcR) pathway, which plays a pivotal role in the activation of various immune cells. By targeting BTK, **BMS-986143** modulates the inflammatory responses mediated by Fc receptors, making it a subject of investigation for autoimmune and inflammatory diseases. This technical guide provides an in-depth analysis of the effects of **BMS-986143** on Fc receptor signaling, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Introduction to Fc Receptor Signaling

Fc receptors are a family of cell surface receptors that bind to the Fc portion of immunoglobulins (antibodies). This interaction is a cornerstone of the adaptive immune response, linking antibody recognition of antigens to cellular effector functions. Fc receptors are expressed on a wide range of immune cells, including B cells, macrophages, neutrophils, mast cells, and natural killer cells.

Upon cross-linking by antibody-antigen complexes, activating Fc receptors, which contain or associate with Immunoreceptor Tyrosine-based Activation Motifs (ITAMs), initiate a signaling cascade. This cascade typically involves the phosphorylation of ITAMs by Src family kinases,



leading to the recruitment and activation of spleen tyrosine kinase (Syk). Activated Syk then phosphorylates and activates a host of downstream effector molecules, including Bruton's tyrosine kinase (BTK) and phospholipase C gamma (PLCy). This signaling culminates in various cellular responses such as phagocytosis, degranulation, cytokine release, and antibody-dependent cell-mediated cytotoxicity (ADCC).

BMS-986143: A Reversible BTK Inhibitor

BMS-986143 is an orally bioavailable small molecule that reversibly inhibits the kinase activity of BTK.[1][2] Unlike irreversible inhibitors, its reversible nature may offer a different safety and efficacy profile, which was a consideration for its development in chronic inflammatory conditions.[3] BTK's position as a key signaling node downstream of Fc receptors makes it an attractive therapeutic target for interrupting pro-inflammatory signaling cascades.

Quantitative Data: The Inhibitory Profile of BMS-986143

The following tables summarize the quantitative data on the inhibitory activity of **BMS-986143** against BTK and other kinases, as well as its effects on various cellular functions related to Fc receptor and B-cell receptor (BCR) signaling.

Table 1: Kinase Selectivity of **BMS-986143**[1][4][5]

Kinase	IC50 (nM)	Selectivity vs. BTK
втк	0.5	1x
TEC	10	20x
ITK	15	30x
BLK	23	46x
TXK	28	56x
BMX	32	64x
LCK	71	142x
SRC	1100	2200x



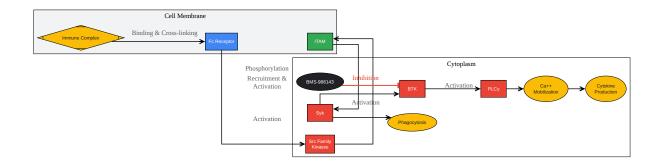
Table 2: Cellular Activity of BMS-986143[5][6]

Cell Type	Receptor (Stimulus)	Endpoint	IC50 (nM)
Ramos B cells	BCR (anti-IgM)	Ca2+ flux	9 ± 5
Ramos B cells	BCR (anti-IgM)	PLCγ2 phosphorylation	~20
Tonsillar B cells	BCR (anti-IgM)	Proliferation	3 ± 1
Peripheral blood B cells	BCR (anti-IgM)	CD86 expression	4 ± 3
Peripheral blood mononuclear cells	FcyR (immune complex)	TNF-α production	3 ± 3
Peripheral blood mononuclear cells	FcyR (immune complex)	IL-6 production	4 ± 3
Human whole blood	BCR (anti-IgM)	CD69 expression	90
Human whole blood	FcɛRl	CD63 expression (basophils)	89
Human monocytic precursors	RANK-L	Osteoclastogenesis	Inhibition at ≥ 15 nM

Signaling Pathways and Mechanism of Action

BMS-986143 exerts its effects on Fc receptor signaling by directly inhibiting the enzymatic activity of BTK. The following diagrams, generated using the DOT language, illustrate the canonical Fc receptor signaling pathway and the point of intervention by **BMS-986143**.





Click to download full resolution via product page

Fc Receptor Signaling Pathway and BMS-986143 Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of **BMS-986143**'s effect on Fc receptor signaling. These protocols are synthesized from available literature and standard immunological techniques.

FcyR-Dependent Cytokine Production Assay

Objective: To determine the effect of **BMS-986143** on the production of pro-inflammatory cytokines (e.g., TNF- α , IL-6) by human peripheral blood mononuclear cells (PBMCs) following Fcy receptor stimulation.

Methodology:



- PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
- Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin.
- Compound Treatment: Seed PBMCs in 96-well plates and pre-incubate with various concentrations of BMS-986143 or vehicle (DMSO) for 1 hour at 37°C.
- FcyR Stimulation: Stimulate the cells by adding plate-bound immune complexes. To prepare immune complex-coated plates, coat high-binding 96-well plates with human IgG overnight at 4°C, wash, and then block with a suitable blocking buffer.
- Incubation: Incubate the cells for 24 hours at 37°C in a humidified 5% CO2 incubator.
- Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
- Data Analysis: Calculate the IC50 values for the inhibition of cytokine production by fitting the dose-response data to a four-parameter logistic equation.

RANK-L-Induced Osteoclastogenesis Assay

Objective: To assess the inhibitory effect of **BMS-986143** on the differentiation of human monocytic precursors into mature osteoclasts induced by Receptor Activator of Nuclear Factor kB Ligand (RANK-L).

Methodology:

- Cell Culture: Culture human CD14+ monocytes (isolated from PBMCs) in α-MEM supplemented with 10% FBS, M-CSF (macrophage colony-stimulating factor), and penicillin/streptomycin.
- Compound Treatment: Add various concentrations of BMS-986143 or vehicle to the cell cultures.



- Osteoclast Differentiation: Induce osteoclastogenesis by adding RANK-L to the culture medium.
- Incubation: Culture the cells for 9-14 days, with media changes every 3-4 days, including fresh cytokines and compound.
- TRAP Staining: At the end of the culture period, fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.
- Quantification: Count the number of TRAP-positive multinucleated (≥3 nuclei) cells per well
 under a microscope.
- Data Analysis: Determine the concentration-dependent inhibition of osteoclast formation by BMS-986143.

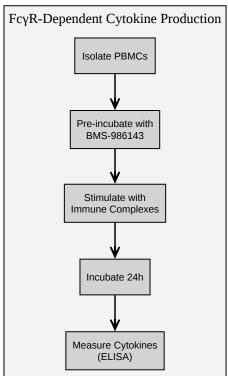
Calcium Flux Assay in Ramos B Cells

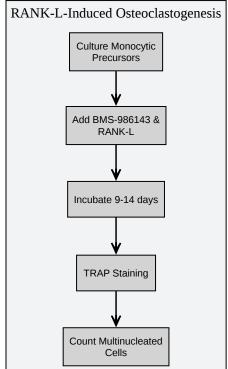
Objective: To measure the effect of **BMS-986143** on B-cell receptor (BCR)-mediated intracellular calcium mobilization in Ramos B cells, a human Burkitt's lymphoma cell line.

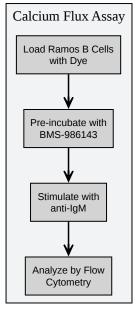
Methodology:

- Cell Preparation: Harvest Ramos B cells and wash them with a suitable buffer.
- Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM) by incubating them in the dark at 37°C.
- Compound Incubation: Pre-incubate the dye-loaded cells with various concentrations of BMS-986143 or vehicle for a specified period.
- BCR Stimulation: Stimulate the cells by adding an anti-IgM antibody to cross-link the BCR.
- Flow Cytometry Analysis: Immediately after stimulation, acquire data on a flow cytometer capable of measuring the fluorescence of the calcium indicator dye over time.
- Data Analysis: Analyze the kinetic data to determine the peak fluorescence intensity or the area under the curve, representing the extent of calcium mobilization. Calculate the IC50 value for the inhibition of calcium flux.









Click to download full resolution via product page

Overview of Key Experimental Workflows.

Preclinical and Clinical Findings

BMS-986143 has demonstrated efficacy in preclinical models of arthritis that are dependent on Fc receptor signaling. In the collagen antibody-induced arthritis (CAIA) mouse model, which is driven by FcyR mechanisms, prophylactic administration of **BMS-986143** significantly reduced disease severity.[5][7]

A Phase 2 clinical trial (NCT02638948) was conducted to evaluate the efficacy and safety of BMS-986142 in patients with moderate to severe rheumatoid arthritis.[8] However, the trial was discontinued due to a pre-specified interim analysis that showed a lack of benefit compared to



placebo and instances of elevated liver enzymes at the highest dose.[8] This outcome highlights the complexities of translating preclinical efficacy into clinical success for BTK inhibitors in rheumatoid arthritis.

Conclusion

BMS-986143 is a potent and selective reversible inhibitor of BTK that effectively modulates Fc receptor signaling pathways. By inhibiting BTK, **BMS-986143** blocks downstream events such as calcium mobilization and pro-inflammatory cytokine production. While it has shown promise in preclinical models of autoimmune disease, its clinical development for rheumatoid arthritis was halted. Nevertheless, the study of **BMS-986143** provides valuable insights into the role of BTK in Fc receptor-mediated immunity and informs the ongoing development of BTK inhibitors for a range of inflammatory and autoimmune disorders. The detailed data and methodologies presented in this guide serve as a comprehensive resource for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenotypic Approaches to Identify Inhibitors of B Cell Activation PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]



- 7. Item Kinase selectivity profile of BMS-986142. figshare Figshare [figshare.com]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- To cite this document: BenchChem. [The Impact of BMS-986143 on Fc Receptor Signaling: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8630978#bms-986143-s-effect-on-fc-receptor-signaling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com